molecular formula C20H19NO2 B2509585 N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide CAS No. 2034997-36-7

N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide

Cat. No.: B2509585
CAS No.: 2034997-36-7
M. Wt: 305.377
InChI Key: XULKSIZPQGHCGO-VAWYXSNFSA-N
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Description

N-(1-(Benzofuran-2-yl)propan-2-yl)cinnamamide, also known as BCPN, is a chemical compound that belongs to the class of cinnamamides. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of this compound is C20H19NO2, and its molecular weight is 305.377.


Chemical Reactions Analysis

Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have dramatic anticancer activities .

Scientific Research Applications

Neurochemical Profiles

Shimshoni et al. (2016) investigated the neurochemical binding profiles of MDMA-benzofuran analogues, which are structurally similar to N-(1-(benzofuran-2-yl)propan-2-yl)cinnamamide. These compounds showed high binding affinities for various receptors and significant uptake inhibition of monoamines, indicating their potential as second-generation anti-PTSD drugs (Shimshoni et al., 2016).

Polyacetylene Synthesis

Rahim (2021) explored the synthesis of polyacetylenes containing cinnamate and derivatives, including structures similar to this compound. These polyacetylenes demonstrated stable helical structures, suggesting applications as chiral catalysts in asymmetric synthesis (Rahim, 2021).

Synthesis and Spectral Analysis

Barajas et al. (2008) focused on the synthesis of N-benzyl- or N-(2-furylmethyl)cinnamamides, structurally related to this compound, highlighting their potential in chemical synthesis and spectral analysis applications (Barajas et al., 2008).

Cytotoxic Neolignans

Ma et al. (2017) studied compounds structurally similar to this compound, finding that these compounds exhibited significant antiproliferative activity and induced apoptosis in cancer cell lines, suggesting potential in cancer research (Ma et al., 2017).

Antiinflammatory Activity

Robert et al. (1994) synthesized benzamides and cinnamamides, similar to this compound, and found significant anti-inflammatory activity in some derivatives, indicating their potential in developing new anti-inflammatory drugs (Robert et al., 1994).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

Properties

IUPAC Name

(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-15(13-18-14-17-9-5-6-10-19(17)23-18)21-20(22)12-11-16-7-3-2-4-8-16/h2-12,14-15H,13H2,1H3,(H,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULKSIZPQGHCGO-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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